molecular formula C8H10N4O5 B10907357 4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoic acid

4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B10907357
M. Wt: 242.19 g/mol
InChI Key: GUCYITGSHWNLAV-UHFFFAOYSA-N
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Description

4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with a molecular formula of C8H10N4O5 It is characterized by the presence of a pyrazole ring substituted with a carbamoyl and a nitro group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-(3-nitro-1H-pyrazol-1-yl)butanoic acid with a suitable carbamoylating agent. The reaction conditions often include the use of solvents such as dimethylformamide or dimethyl sulfoxide, and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamoyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive nitrogen species. These species can interact with cellular components, leading to various biological effects. The carbamoyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both carbamoyl and nitro groups on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10N4O5

Molecular Weight

242.19 g/mol

IUPAC Name

4-(3-carbamoyl-4-nitropyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H10N4O5/c9-8(15)7-5(12(16)17)4-11(10-7)3-1-2-6(13)14/h4H,1-3H2,(H2,9,15)(H,13,14)

InChI Key

GUCYITGSHWNLAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCCC(=O)O)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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